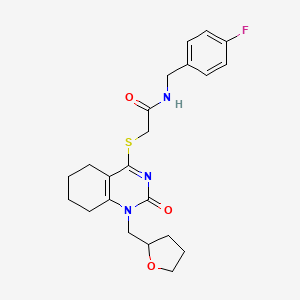![molecular formula C19H18INO B2401005 4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide CAS No. 95495-33-3](/img/structure/B2401005.png)
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline. This compound is characterized by the presence of a methoxyphenyl group attached to an ethenyl linkage, which is further connected to a methylquinolinium core. The iodide ion serves as the counterion, balancing the positive charge on the quinolinium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide typically involves a multi-step process:
-
Formation of the Quinolinium Core: : The starting material, quinoline, undergoes methylation to form 1-methylquinoline. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
-
Introduction of the Ethenyl Linkage: : The next step involves the formation of the ethenyl linkage. This is typically done through a Heck reaction, where 1-methylquinoline is reacted with 4-methoxyphenyl iodide in the presence of a palladium catalyst and a base like triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.
-
Formation of the Final Product: : The final step involves the quaternization of the nitrogen atom in the quinoline ring. This is achieved by reacting the intermediate with methyl iodide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium compounds.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Reduced quinolinium derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex quinolinium compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-1-methylquinolinium iodide
- 4-[(Z)-2-(4-chlorophenyl)ethenyl]-1-methylquinolinium iodide
- 4-[(Z)-2-(4-nitrophenyl)ethenyl]-1-methylquinolinium iodide
Uniqueness
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWEXAFMMQCAN-VEZAGKLZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C\C3=CC=C(C=C3)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
![8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B2400924.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
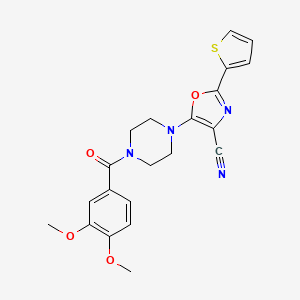

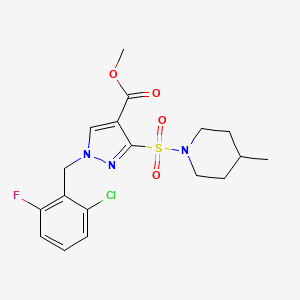
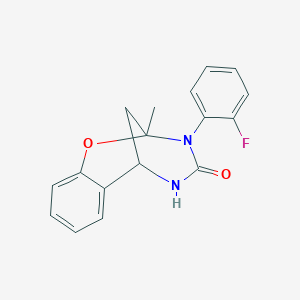
![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)
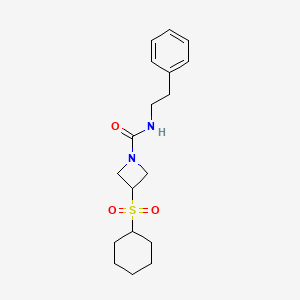

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)

